molecular formula C19H16F3N5O2 B2755708 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034241-18-2

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2755708
CAS No.: 2034241-18-2
M. Wt: 403.365
InChI Key: TZHVIXFZIFBLHM-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds with challenging chiral centers. This methodology highlights the compound's utility in synthesizing structurally complex molecules for potential therapeutic applications (Chrovian et al., 2018).

Crystallographic and Structural Analysis Rodríguez-Mora et al. (2013) reported on a monoclinic polymorph of a related compound, emphasizing the importance of crystallography in understanding the structural aspects of these chemicals, which can influence their chemical reactivity and interactions with biological targets (Rodríguez-Mora et al., 2013).

Pharmacological Applications The synthesis and preclinical profiling of P2X7 antagonist clinical candidates, as explored by Chrovian et al. (2018), demonstrate the compound's potential in the development of new treatments for mood disorders. This research underscores the compound's role in advancing therapeutic options for psychiatric conditions (Chrovian et al., 2018).

Material Science and Liquid Crystal Properties Zhao et al. (2013) investigated aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives for their electrochemistry and liquid crystal properties, revealing the compound's potential in material science, particularly in the development of new materials with specific electronic and optical properties (Zhao et al., 2013).

Corrosion Inhibition Ma et al. (2017) explored triazole derivatives as corrosion inhibitors for mild steel in acidic medium, indicating the compound's utility in industrial applications, particularly in protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in various industrial settings (Ma et al., 2017).

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound could affect multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)13-6-8-23-17(10-13)29-15-7-9-26(12-15)18(28)16-11-24-27(25-16)14-4-2-1-3-5-14/h1-6,8,10-11,15H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVIXFZIFBLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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